molecular formula C13H15BrN2O2 B13325842 tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B13325842
M. Wt: 311.17 g/mol
InChI Key: QULZMRLUEWUQBO-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate typically involves the bromination of 1,8-naphthyridine followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted naphthyridines.

Scientific Research Applications

tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,8-naphthyridine: Lacks the tert-butyl ester group but shares the core structure.

    tert-Butyl 1,8-naphthyridine-1(2H)-carboxylate: Lacks the bromine atom but has the ester group.

    1,8-Naphthyridine derivatives: Various derivatives with different substituents on the naphthyridine ring.

Uniqueness

tert-Butyl 6-bromo-1,8-naphthyridine-1(2H)-carboxylate: is unique due to the presence of both the bromine atom and the tert-butyl ester group, which may confer specific chemical reactivity and biological activity not seen in other similar compounds.

Properties

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

IUPAC Name

tert-butyl 6-bromo-2H-1,8-naphthyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-6-4-5-9-7-10(14)8-15-11(9)16/h4-5,7-8H,6H2,1-3H3

InChI Key

QULZMRLUEWUQBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC2=C1N=CC(=C2)Br

Origin of Product

United States

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